molecular formula C15H22N2OS B5099937 2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one

2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B5099937
M. Wt: 278.4 g/mol
InChI Key: UIHQGGFJFJXYTH-UHFFFAOYSA-N
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Description

2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of adamantylmethylamine with a thiazolidinone derivative. One common method includes the condensation of 1-adamantylmethylamine with 3-methyl-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The thiazolidine ring can interact with nucleophilic sites, leading to the formation of stable complexes that disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-[(1-adamantylmethyl)imino]-1,3-thiazolidin-4-one: Lacks the methyl group at the 3-position.

    2-[(1-adamantylmethyl)imino]-3-ethyl-1,3-thiazolidin-4-one: Contains an ethyl group instead of a methyl group at the 3-position.

    2-[(1-adamantylmethyl)imino]-3-phenyl-1,3-thiazolidin-4-one: Contains a phenyl group at the 3-position.

Uniqueness

The presence of the methyl group at the 3-position in 2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1-adamantylmethylimino)-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-17-13(18)8-19-14(17)16-9-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQGGFJFJXYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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